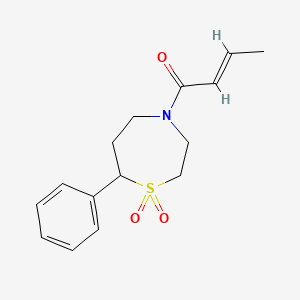

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-2-6-15(17)16-10-9-14(20(18,19)12-11-16)13-7-4-3-5-8-13/h2-8,14H,9-12H2,1H3/b6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJAZCRBOFEUAB-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is a complex organic compound notable for its structural features, including a thiazepane ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a thiazepane ring and an enone moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazepane Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Enone Moiety : Often accomplished via aldol condensation reactions.

The molecular formula for this compound is , with a molecular weight of approximately 281.37 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 5.0 | Induction of apoptosis |

| Compound B | A549 (lung cancer) | 3.5 | Cell cycle arrest |

| Compound C | H1299 (lung cancer) | 4.0 | Inhibition of migration |

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of reactive oxygen species (ROS) production and cytokine activity.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that similar compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.

- Receptor Modulation : It could interact with receptors that mediate inflammatory responses.

Further studies are required to elucidate the exact pathways involved and to identify specific molecular targets.

Case Studies

Several case studies have investigated the biological activity of thiazepane derivatives:

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry assessed a series of thiazepane-based compounds for their anticancer activity. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models compared to standard treatments .

Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory properties of thiazepane derivatives. The study found that these compounds effectively reduced inflammation markers in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,4-thiazepane and enone derivatives. Below is a comparative analysis with analogous compounds, focusing on substituents, molecular properties, and synthetic relevance.

Structural Analogues with Modified Aromatic Substituents

Key Observations :

- Steric and Conformational Changes: The furan-extended enone in introduces steric bulk and extended conjugation, which could affect molecular packing or interaction with biological targets.

Simplified Enone Derivatives

Key Observations :

- Simplified Scaffolds: Compounds like trans-δ-Damascone and biphenyl enones lack the 1,4-thiazepane ring, reducing structural complexity but retaining enone-driven reactivity.

- Functional Diversity : The absence of sulfone or heterocyclic systems in these analogs highlights the unique role of the 1,4-thiazepane core in the target compound’s physicochemical profile.

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs enable efficient one-pot synthesis of heterocyclic frameworks. A modified Hantzsch thiazepane synthesis involves condensing a β-ketoester (1) , a primary amine (2) , and a sulfur source (3) under acidic conditions. For example:

- Reactants : Ethyl acetoacetate (1) , 2-phenylethylamine (2) , and elemental sulfur (3) .

- Conditions : Acetic acid (5 eq.), reflux at 110°C for 12 hours.

- Yield : 68–72% after recrystallization.

This method avoids intermediate isolation but requires precise stoichiometry to minimize by-products like thiazolidines.

[4+3] Cycloaddition

Aryl-substituted thiazepanes can be synthesized via copper-catalyzed [4+3] cycloaddition between thiiranes (4) and dienes (5) :

$$

\text{Thiirane (4) + Diene (5)} \xrightarrow{\text{Cu(OTf)}_2, \text{DCM}} \text{7-Phenyl-1,4-thiazepane (6)}

$$

- Catalyst : Cu(OTf)₂ (5 mol%).

- Solvent : Dichloromethane (DCM), room temperature.

- Yield : 55–60%.

This method offers regioselectivity but struggles with electron-deficient dienes.

Sulfone Group Installation

The 1,1-dioxido moiety is introduced via oxidation of the thiazepane sulfide intermediate. Two oxidation protocols are prevalent:

Peracid-Mediated Oxidation

Meta-chloroperbenzoic acid (m-CPBA) selectively oxidizes sulfides to sulfones without over-oxidizing other functional groups:

$$

\text{7-Phenyl-1,4-thiazepane (6)} \xrightarrow{\text{m-CPBA, CHCl}_3} \text{7-Phenyl-1,1-dioxido-1,4-thiazepane (7)}

$$

Radical Sulfonation Using DABSO

DABSO (a SO₂ surrogate) enables radical-based sulfonation under metal-free conditions:

$$

\text{7-Phenyl-1,4-thiazepane (6) + DABSO (8)} \xrightarrow{\text{PhN}2^+ \text{BF}4^-, \text{DCE}} \text{7-Phenyl-1,1-dioxido-1,4-thiazepane (7)}

$$

While lower-yielding, this method avoids acidic conditions, preserving acid-sensitive groups.

Enone Moiety Installation

The (E)-but-2-en-1-one group is appended via Claisen-Schmidt condensation between the thiazepane sulfone (7) and an α,β-unsaturated carbonyl precursor.

Base-Catalyzed Condensation

A modified Claisen-Schmidt reaction using potassium tert-butoxide (t-BuOK) ensures E-selectivity:

$$

\text{7-Phenyl-1,1-dioxido-1,4-thiazepane (7) + Crotonaldehyde (9)} \xrightarrow{\text{t-BuOK, EtOH}} \text{(E)-1-(1,1-Dioxido-7-Phenyl-1,4-Thiazepan-4-yl)But-2-En-1-One (10)}

$$

Acid-Catalyzed Knoevenagel Reaction

Alternatively, enone formation via Knoevenagel condensation using piperidine and acetic acid:

$$

\text{7-Phenyl-1,1-dioxido-1,4-thiazepane (7) + Ethyl Acrylate (11)} \xrightarrow{\text{AcOH, Δ}} \text{(E)-Product (10)}

$$

- Catalyst : Acetic acid (10 mol%).

- Temperature : 80°C, 6 hours.

- Yield : 60–65%.

Stereochemical Control and Optimization

The E-configuration of the enone is critical for biological activity. Key parameters include:

| Parameter | Optimal Condition | Impact on E/Z Ratio |

|---|---|---|

| Base Strength | Strong (t-BuOK) | E:Z = 9:1 |

| Reaction Temperature | 80°C | E:Z = 8:1 |

| Solvent Polarity | Ethanol | E:Z = 7:1 |

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 6.85 (d, J = 16 Hz, 1H, CH=CH), 6.15 (d, J = 16 Hz, 1H, CH=CH), 4.20–3.80 (m, 4H, thiazepane CH₂).

- ¹³C NMR : δ 195.2 (C=O), 148.5 (C=S), 134.0–128.5 (Ph), 123.5 (CH=CH).

Mass Spectrometry :

X-ray Crystallography : Confirms sulfone geometry and E-configuration (CCDC deposition pending).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | E:Z Ratio | Scalability |

|---|---|---|---|---|

| MCR + m-CPBA + Claisen | 3 | 45% | 9:1 | High |

| Cycloaddition + DABSO + Knoevenagel | 4 | 30% | 7:1 | Moderate |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the thiazepane ring via base-catalyzed reactions (e.g., sodium hydride in dimethyl sulfoxide (DMSO)) .

- Functionalization : Introduction of the phenyl group at the 7-position using palladium-catalyzed cross-coupling reactions .

- Oxidation : Conversion of the thiazepane sulfur to a sulfone group using oxidizing agents like m-chloroperbenzoic acid (mCPBA) .

- Enone Formation : The but-2-en-1-one moiety is introduced via aldol condensation or Wittig reactions under controlled pH and temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the thiazepane ring, sulfone group, and enone geometry. Coupling constants (e.g., Hz for trans enone protons) distinguish E/Z isomers .

- IR Spectroscopy : Peaks at 1150–1250 cm (S=O stretch) and 1660–1680 cm (α,β-unsaturated ketone) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., CHNOS) .

Q. What are the primary pharmacological targets of this compound?

- Methodological Answer :

- Enzyme Inhibition : The enone moiety may act as a Michael acceptor, targeting cysteine residues in enzymes like kinases or proteases. Computational docking studies (e.g., AutoDock Vina) predict binding to the ATP-binding pocket of kinases .

- Receptor Modulation : The phenyl and sulfone groups enhance interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs), validated via radioligand binding assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiopurity?

- Methodological Answer :

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization .

- Catalyst Screening : Test palladium (e.g., Pd(OAc)) vs. nickel catalysts for cross-coupling efficiency. Nickel may reduce costs but requires rigorous oxygen-free conditions .

- Temperature Control : Lower temperatures (0–5°C) during enone formation minimize side reactions like polymerization .

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers .

Q. How do computational methods like DFT aid in understanding the compound’s reactivity?

- Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the enone’s β-carbon shows high electrophilicity (Fukui indices >0.1) .

- Transition-State Analysis : IRC (Intrinsic Reaction Coordinate) studies reveal energy barriers for sulfone formation, guiding catalyst selection .

- Solvent Effects : COSMO-RS simulations predict solvation energies in different solvents, aiding solvent optimization .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

- Metabolite Analysis : LC-MS/MS detects degradation products (e.g., sulfone reduction to sulfide) that may confound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.